molecular formula C25H25N3O4S B2586545 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 899928-90-6

2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2586545
CAS No.: 899928-90-6
M. Wt: 463.55
InChI Key: IYKIPEVBSUFRSN-UHFFFAOYSA-N
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Description

The compound 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • A 3-(3-methoxyphenyl) substituent at position 3 of the pyrimidine ring.
  • 5,6-Dimethyl groups on the thienopyrimidine core.
  • An N-(4-methylbenzyl)acetamide side chain at position 1. This compound’s 2,4-dioxo (dione) moiety distinguishes it from monoketone analogs and may enhance hydrogen-bonding interactions with biological targets .

Properties

CAS No.

899928-90-6

Molecular Formula

C25H25N3O4S

Molecular Weight

463.55

IUPAC Name

2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H25N3O4S/c1-15-8-10-18(11-9-15)13-26-21(29)14-27-24-22(16(2)17(3)33-24)23(30)28(25(27)31)19-6-5-7-20(12-19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)

InChI Key

IYKIPEVBSUFRSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and its closest analogs:

Compound ID Core Structure R1 (Pyrimidine Substituents) R2 (Acetamide Substituent) Linkage Type
Target Compound Thieno[2,3-d]pyrimidine-2,4-dione 3-(3-methoxyphenyl), 5,6-dimethyl N-(4-methylbenzyl) Acetamide
[] Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl N-(2,4-dimethoxyphenyl) Sulfanyl (S)
[] Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl N-(3-methoxyphenyl) Sulfanyl (S)
[] Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl N-(4-isopropylphenyl) Sulfanyl (S)

Key Observations :

  • R1 Substituents : The 3-methoxyphenyl group in the target may enhance π-π stacking interactions compared to ethyl or alkyl substituents in analogs .
  • R2 Substituents : The 4-methylbenzyl group offers moderate lipophilicity, contrasting with polar 2,4-dimethoxyphenyl () or bulky isopropylphenyl () groups .

Physicochemical Properties

  • Lipophilicity (logP) : The target’s 4-methylbenzyl group and dione core likely result in a logP ~3.5–4.0, higher than polar 2,4-dimethoxyphenyl analogs (logP ~2.8) but lower than isopropylphenyl derivatives (logP ~4.5) .
  • Solubility: The dione moiety may improve aqueous solubility compared to monoketone analogs, though methyl/benzyl groups reduce it .

Bioactivity Implications

  • Antifungal Potential: Structurally related compounds (e.g., alternaric acid in ) show antifungal activity, suggesting the target’s dione and methoxyphenyl groups may confer similar bioactivity .
  • Kinase Inhibition: Thienopyrimidine derivatives are known kinase inhibitors. The target’s acetamide side chain and dione core could modulate selectivity for kinases like EGFR or VEGFR .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows:

  • High similarity (>0.75) to ’s compound due to shared methoxyphenyl groups.
  • Moderate similarity (~0.6) to ’s compound due to divergent acetamide substituents .

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